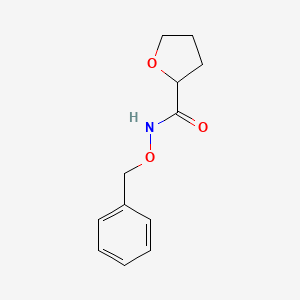
N-phenylmethoxyoxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylmethoxyoxolane-2-carboxamide, also known as POC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. POC is a small molecule that can interact with various biological targets, making it a valuable tool for studying biological processes.
作用机制
The mechanism of action of N-phenylmethoxyoxolane-2-carboxamide is not fully understood, but it is believed to involve the interaction of this compound with the target protein through hydrogen bonding and hydrophobic interactions. This compound can bind to the active site of enzymes and inhibit their activity or bind to the allosteric site of receptors and modulate their activity. This compound can also interact with the lipid bilayer of the cell membrane and affect the function of ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target protein and the concentration of this compound. This compound can inhibit the activity of enzymes, such as proteases and kinases, and affect the function of ion channels, such as the voltage-gated sodium channel. This compound can also modulate the activity of receptors, such as the adenosine receptor, and affect the signaling pathways downstream of these receptors. This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
实验室实验的优点和局限性
N-phenylmethoxyoxolane-2-carboxamide has several advantages as a research tool, including its small size, which allows it to penetrate the cell membrane and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has limitations, such as its lack of specificity, which can lead to off-target effects. This compound can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the research on N-phenylmethoxyoxolane-2-carboxamide. One direction is to develop more specific this compound derivatives that can interact with specific biological targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to determine its potential as a therapeutic agent. This compound can also be used to study the function of membrane proteins, such as transporters and channels, which are difficult to study using traditional methods. Overall, this compound has the potential to be a valuable tool for studying biological processes and developing new therapeutics.
合成方法
The synthesis of N-phenylmethoxyoxolane-2-carboxamide involves the reaction of 2-oxazoline with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
科学研究应用
N-phenylmethoxyoxolane-2-carboxamide has been used as a research tool in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can interact with various biological targets, such as enzymes, receptors, and ion channels, making it a valuable tool for studying biological processes. This compound has been used to study the structure and function of enzymes, such as proteases and kinases, and to develop inhibitors for these enzymes. This compound has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and to develop modulators for these channels.
属性
IUPAC Name |
N-phenylmethoxyoxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(11-7-4-8-15-11)13-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRXWUCMRRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

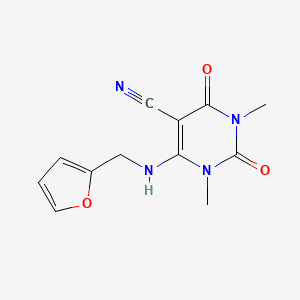
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
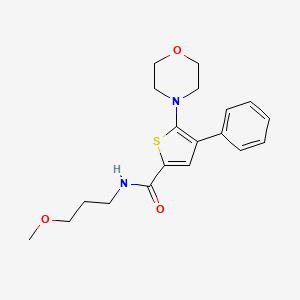
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)

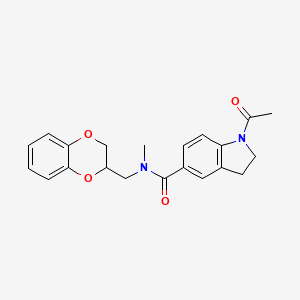
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)
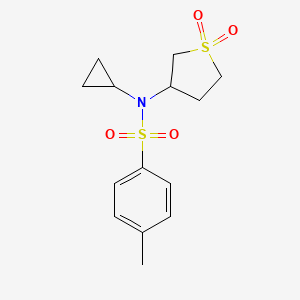
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
